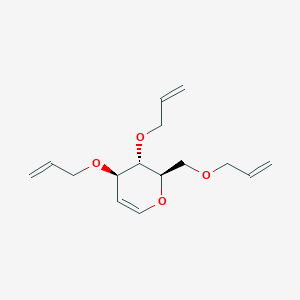
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by the presence of multiple allyloxy groups attached to a dihydropyran ring. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it a molecule of interest in various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran typically involves the use of allyl alcohol and a suitable dihydropyran precursor. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the dihydropyran precursor to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
(2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The allyloxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The dihydropyran ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4R)-3,4-Bis(methoxy)-2-((methoxy)methyl)-3,4-dihydro-2H-pyran
- (2R,3S,4R)-3,4-Bis(ethoxy)-2-((ethoxy)methyl)-3,4-dihydro-2H-pyran
Uniqueness
The presence of allyloxy groups in (2R,3S,4R)-3,4-Bis(allyloxy)-2-((allyloxy)methyl)-3,4-dihydro-2H-pyran makes it unique compared to its methoxy and ethoxy analogs. The allyloxy groups provide additional sites for chemical modification and can participate in a wider range of chemical reactions, making this compound more versatile in synthetic and research applications.
Propriétés
Formule moléculaire |
C15H22O4 |
|---|---|
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(2R,3S,4R)-3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2/t13-,14-,15+/m1/s1 |
Clé InChI |
GMXNBEFAYKHZCQ-KFWWJZLASA-N |
SMILES isomérique |
C=CCOC[C@@H]1[C@H]([C@@H](C=CO1)OCC=C)OCC=C |
SMILES canonique |
C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


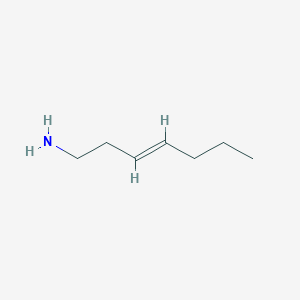
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)

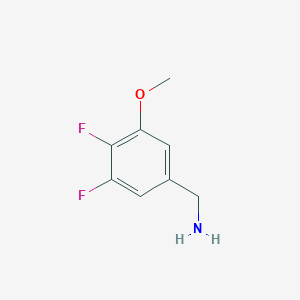
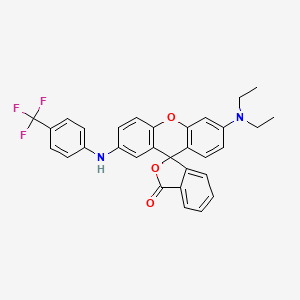
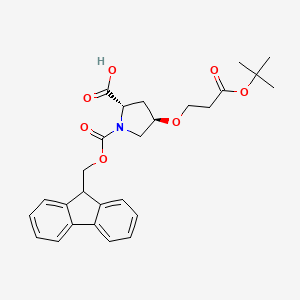
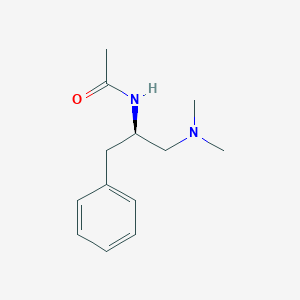
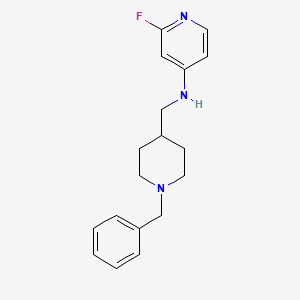
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
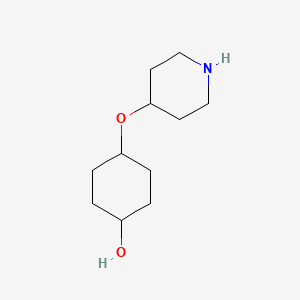
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
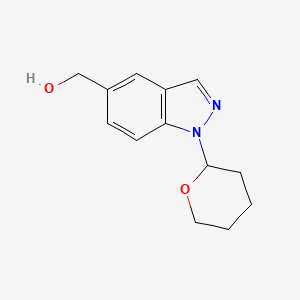
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
